Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel
Overview
Description
Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel is a useful research compound. Its molecular formula is C32H28NiO4S4-4 and its molecular weight is 663.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Polymerization : Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel and its derivatives have been studied for their catalytic properties, particularly in the field of polymerization. For instance, certain nickel(II) complexes have shown significant promise as catalysts in the high-temperature polymerization of ethylene, producing polymers with higher melting transitions compared to those produced by other catalysts. These nickel complexes are notable for their thermal robustness, even at temperatures as high as 90 °C (Rhinehart, Mitchell, & Long, 2014).
Singlet Oxygen Quenching : Certain bis(1, 2-diaryl-1, 2-ethylenedithiolato)nickel complexes have been studied for their ability to quench singlet oxygen, a type of reactive oxygen species. The quenching efficiency of these complexes appears to be influenced by the electron-donating or electron-accepting nature of substituents on the aryl group. Additionally, these complexes have varying durability against singlet oxygen based on the nature of these substituents (梶谷, 吉田, 秋山, & 杉森, 1985).
Metal-Organic Frameworks (MOFs) : The methylene adduct of bis(1,2-diphenyl-1,2-ethylenedithiolato)nickel(II) was identified as a nickel(II) complex of cis-(methylenethio)stilbenethiol, which can cyclodimerize to form complex molecular structures. This suggests potential applications in the design and synthesis of MOFs, a class of compounds known for their porosity and potential applications in gas storage, catalysis, and other areas (Sakurada, Schlemper, & Schrauzer, 1995).
Mechanism of Action
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethene-1,2-dithiolate;nickel | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H16O2S2.Ni/c2*1-17-13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(18-2)10-6-12;/h2*3-10,19-20H,1-2H3;/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFORVSZXGTQQ-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)[S-])[S-].COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)[S-])[S-].[Ni] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28NiO4S4-4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38951-97-2 | |
Record name | Nickel, bis[1,2-bis(4-methoxyphenyl)-1,2-ethenedithiolato(2-)-.kappa.S1,.kappa.S2]-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis[4,4'-dimethoxy-α,α'-stilbenedithiolato(2-)]nickel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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